molecular formula C7H11NO2 B8722181 1-(furan-3-yl)-2-(methylamino)ethan-1-ol

1-(furan-3-yl)-2-(methylamino)ethan-1-ol

Cat. No.: B8722181
M. Wt: 141.17 g/mol
InChI Key: FUUQXCXLNXMCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-3-yl)-2-(methylamino)ethan-1-ol is an organic compound featuring a furan ring, a methylamino group, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)-2-(methylamino)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of furan-3-carbaldehyde with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Reaction Time: 2-4 hours

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the furan ring or the amino group.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products:

    Oxidation Products: Furan-3-carboxaldehyde, furan-3-carboxylic acid

    Reduction Products: 1-(Furan-3-yl)-2-(methylamino)ethanol derivatives

    Substitution Products: Halogenated or nitrated furan derivatives

Scientific Research Applications

1-(Furan-3-yl)-2-(methylamino)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(furan-3-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Furan-2-yl)-2-(methylamino)ethan-1-ol
  • 1-(Thiophen-3-yl)-2-(methylamino)ethan-1-ol
  • 1-(Pyridin-3-yl)-2-(methylamino)ethan-1-ol

Uniqueness: 1-(Furan-3-yl)-2-(methylamino)ethan-1-ol is unique due to the presence of the furan ring at the 3-position, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-(furan-3-yl)-2-(methylamino)ethanol

InChI

InChI=1S/C7H11NO2/c1-8-4-7(9)6-2-3-10-5-6/h2-3,5,7-9H,4H2,1H3

InChI Key

FUUQXCXLNXMCMG-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=COC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trimethylsulfonium iodide (20.4 g) and 3-furaldehyde (8.65 mL) are added to potassium hydroxide (11.2 g) and H2O (0.45 mL) in acetonitrile (150 mL). The reaction mixture is heated to 60° C. for 2.5 h. The reaction mixture is allowed to cool to room temperature. The precipitate is filtered off, and the filtrate is concentrated in vacuo. The resulting crude epoxide (10.747 g) is dissolved in methanol (50 mL) and added to a 2.0 M solution of methylamine in methanol (100 mL). The reaction mixture is stirred at room temperature for 3 d and then heated to reflux for 30 min. The reaction mixture is allowed to cool to room temperature and is concentrated in vacuo. The resulting brown oil was purified via column chromatography (CHCl3/methanol, 95/5, 90/10; CHCl3/methanol/NH4OH, 90/10/1) to yield 2.703 g (19%) of the title compound as a yellow oil.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
8.65 mL
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
19%

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